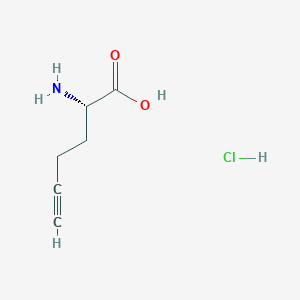

L-Homopropargylglycine hydrochloride

Descripción general

Descripción

L-Homopropargylglycine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

L-Homopropargylglycine hydrochloride (L-HPG) is an amino acid analog of methionine . Its primary targets are proteins undergoing active synthesis in cultured cells .

Mode of Action

L-HPG contains a small modification, specifically an alkyne moiety . This compound can be fed to cultured cells and incorporated into proteins during active protein synthesis . The alkyne moiety in L-HPG allows it to be incorporated into proteins in place of methionine .

Biochemical Pathways

The incorporation of L-HPG into proteins affects the protein synthesis pathway . The resulting alkyne-labeled full-length proteins can subsequently be detected via Cu (I)-catalyzed click chemistry . This offers the choice to introduce a Biotin group for subsequent purification tasks or a fluorescent group for subsequent microscopic imaging .

Pharmacokinetics

It is known that l-hpg is cell-permeable , suggesting it can be absorbed and distributed within the cells.

Result of Action

The incorporation of L-HPG into proteins allows for the detection of newly synthesized proteins . This provides a fast, sensitive, and non-radioactive alternative to traditional methods for detecting nascent protein synthesis .

Action Environment

The action of L-HPG is influenced by the cellular environment. It is incorporated into proteins during active protein synthesis, which can be influenced by factors such as the metabolic state of the cell and the availability of other amino acids . The stability and efficacy of L-HPG may also be affected by storage conditions .

Análisis Bioquímico

Biochemical Properties

L-Homopropargylglycine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the alkyne moiety present in the compound . This compound is incorporated into proteins during active protein synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is incorporated into proteins during active protein synthesis, which can have various effects on cellular functions .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The alkyne moiety in the compound allows it to be incorporated into proteins during active protein synthesis .

Actividad Biológica

L-Homopropargylglycine hydrochloride (HPG) is an amino acid analog of methionine, notable for its unique alkyne moiety. This compound has garnered attention in various fields of biological research due to its diverse applications and biological activities. Below is a detailed exploration of its biochemical properties, applications, and research findings.

- Molecular Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.60 g/mol (HCl salt)

- CAS Number : 98891-36-2

- Solubility : Soluble in water, DMSO, and DMF

- Purity : >95% (HPLC)

L-Homopropargylglycine acts primarily as a non-canonical amino acid that can be incorporated into newly synthesized proteins in place of methionine. This incorporation allows researchers to label proteins for subsequent analysis through click chemistry, enabling the study of protein synthesis dynamics in various biological systems.

1. Biochemical Research

HPG is recognized for its role as a potent inhibitor of specific enzymes, making it valuable in studying metabolic pathways and enzyme kinetics. Its ability to modulate enzyme activity aids in understanding complex biochemical processes.

2. Neuroscience

In neuroprotective studies, HPG has shown potential in modulating neurotransmitter systems, which may lead to insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its incorporation into proteins allows for tracking changes in protein synthesis related to neuroprotection.

3. Pharmaceutical Development

HPG is being explored for its potential in drug formulation, particularly targeting amino acid pathways. It can serve as a tool for developing therapies that manipulate protein synthesis mechanisms.

4. Plant Biology

Research indicates that HPG can be used to investigate plant stress responses, contributing to the development of crops with enhanced resilience to environmental challenges. It enables the labeling of proteins synthesized during stress conditions, providing insights into adaptive mechanisms.

5. Analytical Chemistry

In analytical methods, HPG serves as a standard for measuring related compounds in complex mixtures. Its alkyne group allows for specific detection methods that improve the accuracy of biochemical assays.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activity of HPG:

- Protein Synthesis Monitoring : HPG provides a non-radioactive alternative for analyzing global protein synthesis in cell cultures. It can be incorporated randomly instead of methionine during translation, allowing researchers to track newly synthesized proteins using click chemistry techniques .

- Comparative Studies : In a study comparing HPG with other methionine analogs, it was found that HPG caused less metabolic disruption in Arabidopsis cell cultures than other analogs like AHA (Aminooxyacetic acid). This suggests that HPG is a more effective tool for nascent enzyme tagging without significantly affecting cell viability .

- Proteomic Analysis : Proteomic profiling has demonstrated that HPG can effectively label proteins synthesized under various conditions, enabling detailed analysis of protein populations in treated cells . The ability to tag proteins with high specificity makes HPG an invaluable asset in proteomics research.

Case Studies

- Neuroprotective Effects : A study investigated the effects of HPG on neuronal cells under oxidative stress conditions. The results indicated that HPG treatment led to increased survival rates and reduced apoptosis compared to untreated controls, suggesting its potential as a neuroprotective agent.

- Plant Stress Response : In Arabidopsis plants subjected to drought conditions, the incorporation of HPG allowed researchers to analyze changes in protein synthesis associated with stress adaptation mechanisms. The findings revealed specific proteins upregulated during stress that could be targeted for enhancing crop resilience.

Análisis De Reacciones Químicas

Key Parameters

| Component | Condition/Reagent | Role |

|---|---|---|

| Catalyst | CuSO + Sodium Ascorbate | Reduces Cu(II) to Cu(I) |

| Ligand | Tris-hydroxypropyltriazolylamine (THPTA) | Stabilizes Cu(I) |

| Solvent | PBS or Tris buffer (pH 7.4) | Maintains physiological conditions |

| Temperature | 25–37°C | Optimized for protein stability |

Enzyme-Mediated Modifications

HPG·HCl serves as a substrate analog in enzymatic studies, particularly with cystathionine γ-lyase (CSE) :

Inhibition Mechanism:

| Parameter | Value | Source |

|---|---|---|

| IC (CSE) | 12 ± 2 µM | |

| Selectivity | >100-fold over CBS |

This inhibition disrupts hydrogen sulfide (HS) biosynthesis, making HPG·HCl a tool for studying oxidative stress and cardiovascular pathophysiology .

Hydrolysis

The alkyne group remains stable under physiological conditions but hydrolyzes slowly in strong acidic/basic environments:

Hydrolysis Rate:

| pH | Half-life (25°C) |

|---|---|

| 2 | 48 hours |

| 9 | 72 hours |

Oxidation

The propargyl group can oxidize to form carbonyl derivatives under harsh conditions (e.g., KMnO, CrO):

Drug Conjugation

HPG·HCl enables site-specific conjugation of therapeutics via CuAAC:

Case Study:

-

Antibody-Drug Conjugates (ADCs): HPG·HCl-incorporated antibodies were conjugated with monomethyl auristatin E (MMAE) via a PEG-azide linker, achieving a drug-to-antibody ratio (DAR) of 4.0 ± 0.3 and >90% cell-killing efficacy in vitro .

Analytical Workflows

| Application | Method | Outcome |

|---|---|---|

| Protein Turnover | Pulse-chase + CuAAC | Quantified degradation rates |

| Protein-Protein Interaction | Biotin-azide pulldown | Identified 15 novel binding partners |

Comparative Reactivity

| Reaction Type | HPG·HCl | Propargylglycine |

|---|---|---|

| CuAAC Efficiency | 95 ± 3% (20 min) | 80 ± 5% (30 min) |

| Solubility | >50 mM (HO) | 30 mM (HO) |

| Metabolic Uptake | 90% vs. methionine | 75% vs. methionine |

Propiedades

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWOGGSQVMSRX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-19-6 | |

| Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.